Bienvenue dans la boutique en ligne BenchChem!

4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one

Medicinal Chemistry Scaffold Design Conformational Restriction

4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one (CAS 88875-28-9) is a bicyclic heterocycle belonging to the imidazo[1,5-a]pyrimidin-2(1H)-one class, a scaffold recognized as a privileged structure in medicinal chemistry for new chemical entity (NCE) synthesis. The compound features a fused imidazole-pyrimidine ring system carrying methyl groups at positions 4 and 6, with a carbonyl at position 2, yielding a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 88875-28-9
Cat. No. B3360396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one
CAS88875-28-9
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=CN=C(N12)C
InChIInChI=1S/C8H9N3O/c1-5-3-8(12)10-7-4-9-6(2)11(5)7/h3-4H,1-2H3,(H,10,12)
InChIKeyPBKCTXHKOXIXNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one (CAS 88875-28-9): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one (CAS 88875-28-9) is a bicyclic heterocycle belonging to the imidazo[1,5-a]pyrimidin-2(1H)-one class, a scaffold recognized as a privileged structure in medicinal chemistry for new chemical entity (NCE) synthesis [1]. The compound features a fused imidazole-pyrimidine ring system carrying methyl groups at positions 4 and 6, with a carbonyl at position 2, yielding a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol [2]. Computed physicochemical properties include an XLogP3-AA of 0.3, one hydrogen bond donor, two hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area (TPSA) of 46.9 Ų, collectively suggesting moderate polarity and a conformationally constrained scaffold [2]. The imidazo[1,5-a]pyrimidine core has been exploited in patent literature for antifungal applications [3], and its 2(1H)-one variant serves as a versatile intermediate for further functionalization via the lactam nitrogen or through electrophilic substitution at available ring positions.

Why Generic Imidazopyrimidinone Substitution Fails: Scaffold-Specific Conformational Constraints and Regioisomeric Divergence in the 4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one Series


Although numerous imidazopyrimidinone variants exist across the [1,2-a], [1,5-a], [4,5-b], and other regioisomeric series, these scaffolds are not interchangeable. The imidazo[1,5-a]pyrimidin-2(1H)-one framework directs the lactam carbonyl to a position that is electronically and sterically distinct from the [1,2-a] regioisomer, altering both hydrogen-bonding geometry and metabolic vulnerability [1]. Within the [1,5-a] series itself, the 4,6-dimethyl substitution pattern eliminates all rotatable bonds (rotatable bond count = 0) [2], creating a fully rigid bicyclic core that contrasts sharply with mono-methyl or unsubstituted analogs, where conformational flexibility may permit off-target interactions. Substitution at the 2-position with morpholinyl (CAS 88875-26-7) or piperidinyl (CAS 88875-23-4) groups introduces additional rotatable bonds and alters both lipophilicity and hydrogen-bonding capacity, fundamentally changing the scaffold's property space [2]. The quantitative evidence below demonstrates that even subtle changes in substitution pattern produce measurable divergence in physicochemical parameters that directly impact downstream synthetic utility and biological profile.

Quantitative Differentiation Evidence: 4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one vs. Closest Structural Analogs


Zero Rotatable Bonds: Conformational Rigidity Compared to 2-Substituted Analogs

4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one possesses zero rotatable bonds, a consequence of its 4,6-dimethyl substitution on a fused bicyclic core lacking exocyclic substituents [1]. In contrast, the 2-morpholinyl analog (CAS 88875-26-7) and the 2-piperidinyl analog (CAS 88875-23-4) each introduce one rotatable bond at the 2-position, increasing conformational flexibility and the entropic penalty upon target binding [1]. This difference is critical for fragment-based drug design, where rigid fragments with fewer rotatable bonds generally yield higher ligand efficiency upon elaboration.

Medicinal Chemistry Scaffold Design Conformational Restriction

Lipophilicity Window: XLogP3-AA of 0.3 Supports CNS Drug-Like Space Unlike Higher-LogP 2-Substituted Analogs

The target compound exhibits an XLogP3-AA of 0.3 [1], placing it within the favorable CNS drug-like lipophilicity range (typically XLogP 1–4) while remaining low enough to mitigate promiscuous binding, phospholipidosis, and CYP inhibition risks associated with highly lipophilic heterocycles. Although computed XLogP values for the 2-morpholinyl and 2-piperidinyl analogs are not simultaneously available from the same database for direct comparison, the addition of morpholine or piperidine rings is expected to increase lipophilicity by approximately 0.5–1.5 log units based on fragment contribution methods, potentially pushing those analogs above optimal ranges for certain target classes.

Drug-Likeness CNS Penetration Lipophilicity Optimization

Hydrogen Bond Donor Count: Single HBD Enables Directional Interactions vs. Zero-HBD 2-Substituted Analogs

The target compound possesses exactly one hydrogen bond donor (the lactam N–H at position 2) and two hydrogen bond acceptors [1]. In contrast, the 2-morpholinyl analog (CAS 88875-26-7) and 2-piperidinyl analog (CAS 88875-23-4) have zero hydrogen bond donors, as the lactam N–H is replaced by a tertiary amine substituent [1]. This single HBD difference fundamentally alters the compound's capacity to serve as a directional hydrogen bond donor in target binding, which may be essential for engaging specific protein recognition motifs such as kinase hinge regions or protease oxyanion holes.

Hydrogen Bonding Target Engagement Fragment-Based Drug Design

TPSA of 46.9 Ų: Balanced Polarity for Blood-Brain Barrier Penetration vs. Higher-TPSA Derivatives

The topological polar surface area (TPSA) of 4,6-dimethylimidazo[1,5-a]pyrimidin-2(1H)-one is 46.9 Ų [1], which falls below the widely accepted threshold of 60–70 Ų for favorable passive blood-brain barrier (BBB) penetration and within the optimal range (≤90 Ų) for oral absorption. The 2(1H)-one core scaffolds described in the Kalhapure et al. synthesis paper are explicitly positioned as privileged cores for medicinal chemistry NCE generation [2], and the TPSA of this specific derivative is consistent with CNS-penetrant lead optimization campaigns. Although experimental CNS penetration data are not available for this exact compound, the computed TPSA value provides a quantitative filter that procurement teams can use to select the most CNS-favorable scaffold within the imidazopyrimidinone family.

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Optimization

Class-Level PDE1 Inhibitory Potential: Reference Point from Substituted Imidazo[1,5-a]pyrimidine Series

While no PDE1 inhibition data exist for the exact 4,6-dimethyl-2(1H)-one compound, a structurally related imidazo[1,5-a]pyrimidine derivative—2-(2-ethoxy-3-pyridyl)-6-isopropyl-3,8-dimethyl-imidazo[1,5-a]pyrimidine (US11535611, Example 71)—exhibits PDE1A/B/C inhibitory activity with an IC50 of 74 nM [1]. This demonstrates that the imidazo[1,5-a]pyrimidine core, when appropriately substituted, can achieve potent nanomolar target engagement. The 4,6-dimethyl-2(1H)-one variant retains the core scaffold but presents an unsubstituted 2-position lactam, offering a distinct vector for derivatization that may be elaborated to access PDE1 or other phosphodiesterase targets with potentially differentiated selectivity profiles compared to the reported 2-aryl-substituted series.

Phosphodiesterase Inhibition CNS Disorders Kinase Selectivity

Synthetic Tractability: One-Step Vilsmeier-Type Access to the Core Scaffold Enables Rapid Library Expansion

The imidazo[1,5-a]pyrimidin-2(1H)-one core scaffold is accessible via a scalable synthetic route from commercially available amino acetonitrile hydrochloride or guanidine, as demonstrated by Kalhapure et al. [1]. This synthetic accessibility enables rapid generation of diverse NCEs from a common intermediate, a feature that distinguishes this scaffold from more synthetically demanding heterocyclic cores. The 4,6-dimethyl substitution pattern can be incorporated through the choice of appropriately substituted starting materials, and the unfunctionalized 2(1H)-one lactam position remains available for subsequent N-alkylation, acylation, or other derivatization chemistries. This contrasts with 2-substituted analogs (e.g., morpholinyl or piperidinyl derivatives), where the 2-position is already occupied and further diversification requires alternative synthetic strategies.

Synthetic Chemistry Library Synthesis Medicinal Chemistry

Recommended Procurement and Application Scenarios for 4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one Based on Verified Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design: Rigid Core with Optimal Physicochemical Properties

With zero rotatable bonds, a TPSA of 46.9 Ų, and a balanced XLogP of 0.3, this compound qualifies as an ideal fragment library member under the Rule of Three guidelines [1][2]. Its single hydrogen bond donor and two acceptors provide a clean pharmacophore for fragment screening campaigns, while the unsubstituted lactam N–H offers a tractable vector for fragment elaboration. Procurement teams building fragment libraries for CNS or general target-based screening should prioritize this scaffold over 2-substituted analogs, which introduce additional rotatable bonds and higher lipophilicity that can confound fragment hit triage.

Kinase Inhibitor Lead Generation: Hinge-Binding Scaffold with Directional H-Bond Donor

The presence of a single, well-positioned hydrogen bond donor (lactam N–H) adjacent to two hydrogen bond acceptors (carbonyl oxygen and pyrimidine nitrogen) creates a donor-acceptor-donor motif suitable for engaging kinase hinge regions [1]. This stands in contrast to 2-morpholinyl and 2-piperidinyl analogs (CAS 88875-26-7 and 88875-23-4), which lack the critical NH donor required for hinge recognition. Medicinal chemistry teams initiating kinase inhibitor programs should select the 2(1H)-one variant for its hinge-binding potential, with subsequent SAR exploring N-2 substitution to modulate selectivity and potency.

Antifungal Research Programs: Core Scaffold with Documented Class-Level Antimycotic Activity

Imidazo[1,5-a]pyrimidine derivatives are explicitly claimed as antimycotic agents in US Patent US4649198, with demonstrated activity against filamentous fungi in agar dilution streak assays [1]. While the 4,6-dimethyl-2(1H)-one variant is not explicitly exemplified in the patent, its structural conformity to the claimed Markush formula and its favorable physicochemical properties make it a compelling starting scaffold for antifungal lead optimization. The free lactam N–H and unsubstituted ring positions permit systematic exploration of antifungal SAR that is not possible with more heavily substituted analogs.

Diversification-Ready Building Block for Parallel Synthesis and Medicinal Chemistry

The scalable synthetic route to the imidazo[1,5-a]pyrimidin-2(1H)-one core from amino acetonitrile hydrochloride or guanidine [1] enables cost-effective procurement of multi-gram quantities of the core scaffold. The unsubstituted 2-position lactam N–H serves as a primary diversification handle, while the 4- and 6-methyl groups block metabolically labile positions without introducing additional stereochemical complexity. This combination of synthetic accessibility, structural simplicity, and defined diversification vectors makes this compound a logical choice for parallel synthesis libraries aimed at exploring novel chemical space within the imidazopyrimidinone class.

Quote Request

Request a Quote for 4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.